Sulfiram

Description

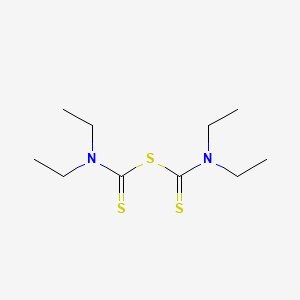

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethylcarbamothioyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKSRZFJSJGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058222 | |

| Record name | Sulfiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-05-6 | |

| Record name | Sulfiram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfiram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFIRAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XHL4Q8P7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Disulfiram Research

Early Investigations and Discovery of Biological Activity

The initial recognition of Disulfiram's relevant biological activity stemmed from observations outside of a direct medical research context. Its use in the rubber vulcanization process in the early 20th century inadvertently revealed its effects on human physiology.

Initial Observations by Jacobsen and Hald in the 1940s

While the synthesis of Dithis compound (B1670777) was first reported in 1881, its potential biological effects, particularly in relation to alcohol, were not systematically investigated until much later. By the 1930s, it was noted that workers in the rubber industry exposed to tetraethylthiuram disulfide experienced adverse reactions upon consuming alcohol. nih.govnih.govresearchgate.net

The pivotal observations detailed in the outline were made in the 1940s by Danish researchers Erik Jacobsen and Jens Hald at the drug company Medicinalco. wikipedia.orgillinois.edumdpi.com Initially, Jacobsen and Hald were exploring Dithis compound for potential uses against parasitic infections, such as scabies and intestinal worms, building on earlier British and Swedish studies that showed its efficacy in treating scabies in domestic animals. wikipedia.orgillinois.edumdpi.comnih.gov They were interested in Dithis compound's ability to chelate copper, which is essential for oxygen transport in some lower organisms. illinois.edumdpi.comnih.gov

During safety testing of the compound on themselves, Jacobsen and Hald accidentally discovered the strong aversive reaction that occurred when alcohol was consumed after taking Dithis compound. illinois.edunih.gov Jacobsen reported experiencing unpleasant effects after taking a Dithis compound pill and subsequently having alcohol. illinois.edunih.gov Hald had a similar, though weaker, reaction. illinois.edu This led them to suspect a direct interaction between Dithis compound and alcohol. illinois.edu

Characterization of Aldehyde Dehydrogenase Inhibition

Following their initial observations, Jacobsen and Hald, along with collaborators, initiated systematic studies to understand the physiological actions of Dithis compound in the presence of alcohol. nih.govillinois.edu Their work was instrumental in elucidating the metabolic pathway of ethanol (B145695) and identifying the enzymatic target of Dithis compound. wikipedia.orgillinois.edu

It was already known that ethanol is metabolized in the liver, first to acetaldehyde (B116499) and then to acetic acid. wikipedia.org By 1950, the research led to the understanding that alcohol dehydrogenase oxidizes ethanol to acetaldehyde, and aldehyde dehydrogenase (ALDH) oxidizes acetaldehyde to acetic acid. wikipedia.org Jacobsen and Hald were the first to describe Dithis compound's inhibition of the ALDH enzyme, specifically ALDH2. mdpi.comnih.gov Dithis compound acts as an irreversible inhibitor of ALDH. wikipedia.org

The inhibition of ALDH by Dithis compound prevents the breakdown of acetaldehyde, a toxic metabolite of alcohol, leading to its accumulation in the bloodstream. nih.govwikipedia.orgmdpi.com This buildup of acetaldehyde is responsible for the constellation of unpleasant symptoms experienced when alcohol is consumed while Dithis compound is in the body, including flushing, headache, nausea, vomiting, and cardiovascular effects. nih.govwikipedia.orgmdpi.compsychiatrist.com This physiological response mimics the alcohol intolerance observed in individuals with a genetic deficiency in ALDH2. wikipedia.org

Hald and Jacobsen conducted experiments to measure acetaldehyde levels in the blood of individuals treated with Dithis compound after alcohol consumption, confirming that the increase was due to acetaldehyde accumulation. illinois.edu

Evolution of Research Focus on Dithis compound's Therapeutic Potential

The discovery of the Dithis compound-ethanol reaction quickly shifted the research focus towards its potential as a treatment for chronic alcoholism. Recognizing the strong aversive effect, researchers proposed that Dithis compound could be used to deter individuals from drinking alcohol. wikipedia.orgillinois.edumdpi.com

Collaborating with medical professionals, including Dr. Oluf Martensen-Larsen, who worked with alcoholics, Hald and Jacobsen conducted early clinical trials. illinois.edu Their work, published starting in 1948, laid the foundation for the therapeutic use of Dithis compound in alcohol dependence. illinois.edunih.gov

The initial therapeutic paradigm was based on aversion conditioning, often involving high doses of Dithis compound to induce significant reactions upon alcohol consumption. nih.gov Dithis compound was first marketed in Denmark as Antabus and was later approved by the FDA in the United States in 1951 as Antabuse for the treatment of alcohol dependence. nih.govwikipedia.org

Over time, the understanding of Dithis compound's use evolved. While early practice sometimes involved supervised alcohol challenges to demonstrate the effects, this approach was later largely abandoned due to the severity of the potential reactions. nih.gov The focus shifted towards using Dithis compound to support abstinence, with lower doses employed to minimize toxicity and the medication being used in conjunction with other forms of support. nih.govnih.gov

Beyond its primary use in alcohol use disorder, research into Dithis compound's therapeutic potential has continued to evolve. Its mechanism of action involving enzyme inhibition and metal chelation has led to investigations into other potential applications, including in the treatment of other addictions, infections, inflammatory conditions, neurological diseases, and various types of cancer. wikipedia.orgmdpi.commdpi.com

Here is a summary of key historical findings:

| Event | Date | Key Researchers/Context | Significance |

| Synthesis of Dithis compound | 1881 | M. Grodzki | First reported synthesis of the compound. researchgate.netwikipedia.orgillinois.edumdpi.com |

| Observation of alcohol-aversive effects in workers | 1937 | E.E. Williams (American rubber industry) | Noted adverse reactions to alcohol in workers exposed to related compounds. nih.govnih.govresearchgate.netwikipedia.orgmdpi.com |

| Investigations for antiparasitic uses | Early 1940s | British and Swedish researchers, Jacobsen and Hald | Explored Dithis compound's efficacy against scabies and intestinal worms. wikipedia.orgillinois.edumdpi.comnih.gov |

| Accidental discovery of alcohol interaction | Mid-1940s | Erik Jacobsen and Jens Hald (Medicinalco, Denmark) | Experienced and noted severe reactions to alcohol after taking Dithis compound. nih.govwikipedia.orgillinois.edumdpi.comnih.gov |

| Publication on sensitizing effect to alcohol | 1948 | Hald, Jacobsen, and Larsen | Published findings on the Dithis compound-ethanol reaction. nih.govillinois.edunih.gov |

| Characterization of ALDH inhibition | By 1950 | Jacobsen, Hald, and collaborators | Identified aldehyde dehydrogenase as the primary enzymatic target. wikipedia.orgillinois.edumdpi.comnih.gov |

| FDA approval for alcohol dependence | 1951 | United States | Dithis compound approved as the first medication for chronic alcohol dependence. nih.govnih.govwikipedia.orgmdpi.com |

Mechanisms of Action at the Molecular and Enzymatic Levels

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenase (ALDH) is a superfamily of enzymes crucial for the metabolism of various endogenous and exogenous aldehydes, including acetaldehyde (B116499), a toxic byproduct of alcohol metabolism. patsnap.comtaylorandfrancis.com Sulfiram, and its related compound dithis compound (B1670777), are known inhibitors of ALDH, particularly ALDH2, the mitochondrial isoform primarily responsible for acetaldehyde oxidation in the liver. patsnap.comtaylorandfrancis.compharmgkb.org

Irreversible Binding and Competitive Inhibition with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD)

This compound, structurally related to dithis compound, acts as an irreversible inhibitor of ALDH. researchgate.netwikipedia.orgdrugbank.com This irreversible inhibition involves the formation of a stable complex with the enzyme, effectively preventing it from catalyzing its normal reaction. Dithis compound, a closely related compound with similar inhibitory properties, has been shown to reduce the rate of acetaldehyde oxidation by competing with the cofactor nicotinamide adenine dinucleotide (NAD) for binding sites on ALDH. medscape.com NAD (specifically NAD+) is a crucial coenzyme in the oxidation of acetaldehyde to acetate (B1210297), acting as an electron acceptor. acs.orgfishersci.ca While direct evidence for this compound's competitive inhibition with NAD was not explicitly found, the close structural and mechanistic similarities to dithis compound suggest a comparable interaction profile with the ALDH active site and its cofactors.

Impact on Acetaldehyde Metabolism and Accumulation

Inhibition of ALDH by compounds like dithis compound disrupts the normal metabolic pathway of ethanol (B145695). Ethanol is first metabolized to acetaldehyde by alcohol dehydrogenase (ADH). wikipedia.orgmedscape.comacs.org ALDH then converts acetaldehyde to acetate. wikipedia.orgmedscape.comacs.org When ALDH is inhibited, the conversion of acetaldehyde to acetate is significantly slowed or blocked, leading to a substantial increase in acetaldehyde concentration in the blood and tissues. wikipedia.orgdrugbank.commedscape.com This accumulation of acetaldehyde is responsible for a range of unpleasant physiological effects, often referred to as the dithis compound-ethanol reaction. wikipedia.orgdrugbank.comacs.org Blood acetaldehyde levels can rise five to ten times higher than those observed during normal alcohol metabolism. wikipedia.orgdrugbank.commedscape.com

Differential Inhibition Mechanisms by Dithis compound and its Metabolites (e.g., Methyl Diethylthiocarbamoyl-sulfoxide)

While dithis compound itself is a potent ALDH inhibitor, research indicates that its inhibitory activity in vivo is largely mediated by its metabolites. researchgate.netmedscape.com Dithis compound undergoes metabolic transformation, and several metabolites, including diethyldithiocarbamate (B1195824) (DDC) and its further oxidized forms like S-methyl-N,N-diethylthiocarbamoyl sulfoxide (B87167) (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamoyl sulfone, are active inhibitors of ALDH. researchgate.netmedscape.comnih.govnih.govbohrium.com Studies have shown that MeDTC-SO is a potent inhibitor of human mitochondrial ALDH (hmALDH) with a low IC50 value (e.g., 1.5 µM). nih.gov The inhibition mechanisms can differ between the parent compound and its metabolites. For instance, in vitro studies suggest that dithis compound's inhibition of yeast ALDH may involve oxidation of the active site, while MeDTC-SO forms a covalent adduct with the enzyme. nih.gov This highlights the importance of metabolic activation for the full inhibitory effect.

Covalent Modification of Cysteine Residues on Target Enzymes

A key mechanism by which dithis compound and its active metabolites inhibit ALDH involves the covalent modification of cysteine residues within the enzyme's active site. researchgate.netacs.orgnih.govnih.govbac-lac.gc.ca Dithis compound contains a disulfide bond that can react with free sulfhydryl groups of proteins through thiol-disulfide exchange. nih.gov This irreversible reaction leads to the covalent attachment of a portion of the dithis compound molecule or its metabolites to cysteine residues, disrupting the enzyme's catalytic function. nih.gov Specifically, modification of cysteine-302 in ALDH2 has been identified as crucial for the irreversible inhibition. researchgate.netnih.govmdpi.com This covalent binding effectively inactivates the enzyme, and recovery of ALDH activity requires the synthesis of new enzyme molecules. patsnap.commedscape.com

Dopamine (B1211576) Beta-Hydroxylase (DBH) Inhibition

In addition to its effects on ALDH, this compound, through its structural relationship to dithis compound, is also known to inhibit dopamine beta-hydroxylase (DBH). wikipedia.orgpharmgkb.orgeuropa.eu DBH is an enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) in the sympathetic nervous system and the brain. wikipedia.orgpharmgkb.org

Dithis compound's Effect on Dopamine and Norepinephrine Levels in the Central Nervous System

Inhibition of DBH by dithis compound and its metabolite diethyldithiocarbamate (DDC) leads to altered levels of dopamine and norepinephrine. europa.eupsychiatryonline.org Specifically, it can cause an increase in dopamine levels and a decrease in norepinephrine levels in the brain and other tissues. wikipedia.orgpharmgkb.orgeuropa.eupsychiatryonline.orgfrontiersin.org This imbalance in neurotransmitter concentrations is thought to contribute to some of the pharmacological effects associated with dithis compound, including potential effects on mood and behavior. wikipedia.orgpharmgkb.orgeuropa.eupsychiatryonline.orgfrontiersin.org The increase in the synaptic dopamine pool due to reduced conversion to norepinephrine is a notable consequence of DBH inhibition. pharmgkb.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 7215 uni.lunih.govherts.ac.uk |

| Dithis compound | 3117 guidetopharmacology.orgnih.govnih.gov |

| Nicotinamide Adenine Dinucleotide (NAD) | 5892 guidetopharmacology.org, 925 wikipedia.org, 15938971 fishersci.cafishersci.co.uk |

| Acetaldehyde | 177 nih.govguidetopharmacology.org |

| Methyl Diethylthiocarbamoyl-sulfoxide | Not readily available (Metabolite of Dithis compound) |

| Dopamine | 681 |

| Norepinephrine | 439260 |

Interactive Data Tables

Based on the research findings, potential data points for interactive tables could include:

IC50 values of dithis compound and its metabolites (specifically MeDTC-SO) for ALDH inhibition from various studies.

Fold increase in acetaldehyde levels after alcohol consumption in the presence of dithis compound (as reported in studies).

Observed changes in dopamine and norepinephrine levels in specific brain regions or tissues following dithis compound administration in animal studies.

However, extracting precise numerical data across diverse study designs and reporting formats from the search results to populate comprehensive, comparable interactive tables is challenging within the current constraints. The search results provide qualitative and some quantitative information (like IC50 values), but a systematic collection and standardization of this data for robust interactive tables would require a more in-depth data extraction and analysis process.

For example, a conceptual table for ALDH inhibition might look like this:

| Inhibitor | Target Enzyme (e.g., ALDH2) | IC50 (µM) | Study Type (in vitro/in vivo) | Reference |

| Dithis compound | ALDH2 | ~0.15 | in vitro | mdpi.com |

| Methyl Diethylthiocarbamoyl-sulfoxide | hmALDH | 1.5 | in vitro | nih.gov |

| Dithis compound | ALDH (various isoforms) | - | in vivo | researchgate.net |

Note: The IC50 for Dithis compound on ALDH2 is an example value found in one source mdpi.com, and IC50s can vary depending on the specific ALDH isoform, assay conditions, and study. MeDTC-SO's IC50 for hmALDH is cited as 1.5 µM nih.gov.

Implications for Neurotransmitter Homeostasis

Dithis compound is known to impact neurotransmitter homeostasis, particularly by affecting enzymes involved in catecholamine metabolism. One significant target is dopamine β-hydroxylase (DBH), an enzyme responsible for converting dopamine to norepinephrine. Diethyldithiocarbamate (DDTC), a major metabolite of Dithis compound, inhibits DBH. mdpi.comnih.gov This inhibition leads to increased levels of dopamine and decreased levels of norepinephrine and epinephrine (B1671497) in the brain and periphery. wjpls.org The altered balance of these neurotransmitters is thought to contribute to some of the systemic effects observed with Dithis compound.

Metal Ion Chelation Properties

A crucial aspect of Dithis compound's mechanism of action is its ability to chelate metal ions.

Role of Diethyldithiocarbamate (DDTC) Metabolite in Chelation

Dithis compound is rapidly metabolized in the body, primarily to diethyldithiocarbamate (DDTC). mdpi.comnih.gov DDTC is a potent chelator of various transition divalent metal ions, including copper and zinc. mdpi.comnih.gov The formation of metal-DDTC complexes is central to many of Dithis compound's biological effects.

Chelation of Essential Metal Cofactors (e.g., Copper, Zinc) and Impairment of Metalloenzymes

DDTC's chelating properties allow it to bind to essential metal cofactors like copper (Cu) and zinc (Zn). mdpi.comnih.gov By chelating these metal ions, DDTC can impair the function of metalloenzymes that require copper or zinc for their activity. mdpi.comnih.gov Examples of metalloenzymes inhibited by DDTC through metal chelation include aldehyde dehydrogenase (ALDH), superoxide (B77818) dismutase (SOD), and dopamine β-hydroxylase (DBH). mdpi.comnih.gov The chelation of copper by Dithis compound and its metabolites is particularly significant, as the resulting copper-diethyldithiocarbamate complex (Cu(DTC)₂) is considered a highly active species responsible for some of Dithis compound's potent effects, including its anticancer properties. mdpi.comnih.govsnmjournals.orgfrontiersin.org This complex can trigger the release of reactive oxygen species (ROS) within cells. mdpi.comwjpls.org

Proteasome Inhibition

Dithis compound has been identified as an inhibitor of the proteasome system.

Identification of Dithis compound as a Proteasome Inhibitor

Dithis compound, particularly in the presence of copper, has been shown to inhibit proteasome activity. snmjournals.orgfrontiersin.orgmednexus.orgmdpi.comnih.govresearchgate.net The proteasome is a multi-enzyme complex responsible for degrading ubiquitinated and misfolded proteins within the cell, playing a critical role in various cellular processes. snmjournals.org Inhibition of the proteasome by Dithis compound and its copper complex leads to the accumulation of poly-ubiquitinated proteins and can induce apoptosis, particularly in cancer cells. snmjournals.orgfrontiersin.orgmednexus.orgresearchgate.net This inhibitory effect is reported to occur selectively in cancer cells compared to normal cells in some studies. snmjournals.orgfrontiersin.orgmednexus.orgmdpi.comresearchgate.net The mechanism of proteasome inhibition by the copper-DDTC complex (CuET or Cu(DDC)₂) has been associated with interactions with proteins like p97 and NPL4. frontiersin.orgmdpi.com NPL4 contains zinc finger domains, and metal ions like copper can bind to these domains, potentially leading to NPL4 aggregation and subsequent proteasome inhibition. mdpi.com

Activity Against Specific Ubiquitin E3 Ligases

Beyond general proteasome inhibition, Dithis compound has also demonstrated activity against specific ubiquitin E3 ligases. Studies have shown that Dithis compound can inhibit the ubiquitin E3 ligase activity of Breast Cancer Associated Protein 2 (BCA2). plos.orgaacrjournals.orgnih.gov BCA2 is a RING-finger ubiquitin E3 ligase involved in protein degradation, and its overexpression has been noted in some cancers. aacrjournals.org Dithis compound's ability to inhibit BCA2's E3 ligase activity is thought to involve targeting the zinc-finger domain within the enzyme. aacrjournals.orgnih.govresearchgate.net This inhibition contributes to the accumulation of ubiquitinated proteins and can impact cellular processes regulated by these ligases. plos.org

Modulation of Key Cellular Signaling Pathways

This compound has been shown to influence a variety of intracellular signaling cascades, impacting processes such as inflammation, immune response, and cell differentiation. The compound's interactions at the molecular and enzymatic levels contribute to its observed biological effects.

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression, playing a central role in inflammatory and immune responses. This compound (often studied in the context of its structural analog, Dithis compound, or DSF) has been reported to modulate NF-κB signaling. Studies indicate that this compound can inhibit NF-κB activity. This inhibition may occur through several mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, this compound can impair the nuclear translocation of the p65 subunit of NF-κB, thereby reducing its ability to bind to DNA and activate target gene transcription. nih.govspringermedizin.denih.gov Some research suggests that the inhibitory effects of Dithis compound on NF-κB may be linked to its activity as a proteasome inhibitor, as proteasomes are involved in the degradation of IκBα. nih.govmednexus.org The modulation of NF-κB by this compound has been observed in various cell types, including macrophages and in the context of osteoclast differentiation. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK, NFATc1)

Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular signal-regulated kinase (ERK) pathway, are involved in diverse cellular functions including proliferation, differentiation, and stress responses. Research indicates that this compound, particularly in studies involving Dithis compound, can modulate MAPK signaling. Specifically, it has been shown to suppress the phosphorylation of ERK. springermedizin.denih.govnih.govplos.orgd-nb.info This modulation of the MAPK pathway, alongside effects on NF-κB, contributes to the biological activities of this compound. In the context of osteoclast differentiation, the suppression of ERK phosphorylation by Dithis compound is associated with impaired expression of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1), a key transcription factor in osteoclast development. springermedizin.denih.govnih.govplos.orgd-nb.info

cGAS-STING Innate Immunity Pathway Activation, particularly with Copper

The cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, involved in sensing cytosolic DNA and triggering inflammatory responses. Studies have demonstrated that the combination of Dithis compound and copper can robustly activate the cGAS-STING pathway. researcher.lifenih.govresearchgate.netresearchgate.netrsc.org This activation is mediated, at least in part, by the generation of excessive reactive oxygen species (ROS), which can induce mitochondrial and nuclear DNA damage. nih.gov The resulting release of aberrant cytosolic double-stranded DNA (dsDNA) then triggers the cGAS-STING signaling cascade. nih.gov This mechanism highlights a copper-dependent aspect of this compound's influence on innate immunity.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling via MD-2 Modification

Toll-like Receptor 4 (TLR4) is a pattern recognition receptor that plays a critical role in the innate immune response, particularly in sensing bacterial lipopolysaccharide (LPS). This compound (as Dithis compound) has been identified as an inhibitor of TLR4 signaling. The mechanism involves the covalent modification of a specific cysteine residue, Cys133, on MD-2. nih.govpnas.org MD-2 is a critical cofactor that associates with TLR4 and is essential for its proper folding, cell surface trafficking, ligand recognition, and downstream signaling. nih.gov By modifying Cys133 of MD-2, this compound blocks the interaction of LPS with the TLR4/MD-2 complex, thereby inhibiting TLR4 activation and the subsequent inflammatory signaling cascade. nih.govpnas.orgtohoku.ac.jp

Regulation of the FOXO1 Pathway

Forkhead box O1 (FOXO1) is a transcription factor involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. Research suggests that this compound (as Dithis compound) can regulate the FOXO1 pathway. One study indicated that Dithis compound treatment increased the mRNA levels of FOXO1, as well as other FOXO family members (FOXO3 and FOXO4). nih.gov This effect was associated with the upregulation of FOXO target genes involved in processes such as G1 cell cycle arrest, apoptosis, and autophagy. nih.gov The regulation of FOXO1 by Dithis compound appears to involve the inhibition of phosphorylated AKT (p-AKT), suggesting an influence on the upstream PI3K/AKT signaling pathway which is known to regulate FOXO activity. nih.govresearchgate.net

Inhibition of the Cytoplasmic Protein FROUNT and Chemokine Receptor Signaling

FROUNT (also known as NUP85) is a cytoplasmic protein that interacts with chemokine receptors, such as CCR2 and CCR5, and enhances chemokine signaling, particularly promoting cell migration. Studies have shown that this compound (as Dithis compound) acts as an inhibitor of FROUNT. d-nb.infobioxcell.comresearchgate.netmdpi.comnih.govdntb.gov.ua Dithis compound interferes with the interaction between FROUNT and chemokine receptors by binding directly to a specific site on FROUNT's chemokine receptor-binding domain. bioxcell.comresearchgate.netdntb.gov.ua This inhibition blocks FROUNT-mediated signaling, suppressing processes like macrophage pseudopodia formation and chemotaxis, which are crucial for the recruitment of immune cells to inflammatory sites. mdpi.comnih.gov

Disulfiram Metabolism and Biotransformation in Research Contexts

Biotransformation Pathways and Metabolite Identification

Following ingestion, disulfiram (B1670777) is rapidly and extensively metabolized. nih.govmdpi.compharmgkb.org A primary step in the biotransformation involves the reduction of the disulfide bond in dithis compound, leading to the formation of diethyldithiocarbamate (B1195824) (DDTC). nih.govmdpi.compharmgkb.org This reduction can occur spontaneously in acidic environments, such as the stomach, or be catalyzed by endogenous thiols and enzymes like erythrocytic glutathione (B108866) reductases. pharmgkb.org

Once formed, DDTC is the central intermediate for further metabolic transformations, proceeding through several pathways. wjpls.orgmdpi.com These pathways include spontaneous degradation, glucuronidation, methylation, and oxidation. annualreviews.org

Spontaneous Degradation: DDTC is acid-labile and can decompose in acidic conditions to form carbon disulfide (CS₂) and diethylamine (B46881). nih.govwjpls.orgmdpi.com CS₂ is a volatile metabolite that can be detected in blood and exhaled breath. wjpls.orgmdpi.com

Glucuronidation: DDTC can undergo conjugation with glucuronic acid, primarily catalyzed by glucuronosyltransferase enzymes found in the liver. nih.govmdpi.com The glucuronide conjugate of DDTC is a significant urinary excretion product. mdpi.comannualreviews.org

Methylation: DDTC can be methylated by enzymes such as thiol methyltransferase, which is present in the liver and other tissues like the gastrointestinal tract, lungs, and kidneys. mdpi.compharmgkb.org This methylation yields S-methyl-N,N-diethylthiocarbamate (DDTC-Me), also known as methyl diethyldithiocarbamate. mdpi.compharmgkb.orgnih.gov DDTC-Me is a lipophilic metabolite. mdpi.com

Oxidation: DDTC-Me can be further oxidized, notably by cytochrome P450 enzymes like CYP3A4/5, to form metabolites such as S-methyl-N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO) and subsequently carbamathione. escholarship.org

Several metabolites have been identified and studied in research contexts, including DDTC, DDTC-Me, DETC-MeSO, and carbamathione. escholarship.org Research indicates that some of these metabolites, rather than the parent drug itself, may be responsible for certain biological activities attributed to dithis compound. For instance, DDTC and its copper complex (Cu(DTC)₂) are considered active metabolites in some research areas. mdpi.compharmgkb.orgf1000research.com

Influence on Endogenous Metabolic Pathways

Beyond its own biotransformation, dithis compound and its metabolites have been shown to influence endogenous metabolic pathways in research settings. A notable example is the hepatic tryptophan/kynurenine (B1673888) pathway. nih.govresearchgate.net

Research in rats has provided evidence for the modulation of the hepatic kynurenine pathway by dithis compound, potentially mediated by its carbon disulfide metabolite. nih.gov Studies have observed increased concentrations of certain kynurenine metabolites, such as 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), in the liver and serum of dithis compound-treated rats. nih.gov This suggests that dithis compound may increase the flux of tryptophan through this pathway, possibly by activating enzymes like kynurenine hydroxylase and kynureninase. nih.gov These kynurenine metabolites (3-HK and 3-HAA) have been shown to inhibit liver mitochondrial aldehyde dehydrogenase activity in vitro, suggesting a potential link between dithis compound's effects and the kynurenine pathway. oup.com

Distribution Characteristics, including Blood-Brain Barrier Permeation

Dithis compound and its metabolites exhibit widespread distribution throughout the body due to their high lipid solubility. nih.govmdpi.com This characteristic facilitates their distribution into adipose tissue. nih.govmdpi.com

Crucially for research involving the central nervous system, dithis compound and its metabolites are known to readily cross the blood-brain barrier (BBB). nih.govmdpi.comnih.gov Studies using radiolabeled dithis compound in rats have detected the drug in the brain, among other tissues, including the kidneys, pancreas, liver, gastrointestinal tract, and fat. mdpi.com The ability of dithis compound and its metabolites to permeate the BBB is significant for research exploring their potential effects on neurological processes or conditions. nih.govsnmjournals.org

Elimination Kinetics of Dithis compound and its Metabolites

The elimination kinetics of dithis compound and its metabolites have been investigated in research, revealing variability and complexity. Dithis compound is extensively metabolized in vivo, and the parent drug is rapidly biotransformed into its metabolic products. mdpi.com

Studies in humans have estimated the half-life of dithis compound to be around 7 hours, while its metabolite, DDTC, has an estimated half-life of approximately 15 hours. nih.gov DDTC-Me has been reported to have an apparent half-life of around 22.1 hours. nih.gov Other metabolites like diethylamine (DEA) and carbon disulfide (CS₂) also have characteristic elimination half-lives, approximately 13.9 hours and 8.9 hours (plasma) or 13.3 hours (breath), respectively. nih.gov

Elimination occurs through various routes. A portion of the administered dithis compound dose is eliminated in the breath as CS₂. wjpls.orgnih.govmims.com Metabolites are primarily excreted in the urine, with DDTC-glucuronide being a notable urinary excretion product. mdpi.compharmgkb.orgnih.gov Unchanged dithis compound is also eliminated in feces. pharmgkb.orgmims.com

Research has highlighted marked inter-subject variability in the plasma levels and elimination kinetics of dithis compound and its metabolites. mdpi.comnih.gov This variability may be influenced by factors such as patient metabolism, lipid content, enterohepatic circulation, or protein-binding capacity. mdpi.comnih.gov The elimination kinetics of dithis compound and its metabolites have also been described as non-linear in some studies. mdpi.comescholarship.org

Here is a summary of reported elimination half-lives for dithis compound and some key metabolites:

| Compound | Apparent Half-life (approx.) | Matrix (if specified) | Source |

| Dithis compound | 7.3 hours | Plasma | nih.gov |

| DDTC | 15.5 hours | Plasma | nih.gov |

| DDTC-Me | 22.1 hours | Plasma | nih.gov |

| Diethylamine | 13.9 hours | Plasma | nih.gov |

| Carbon Disulfide | 8.9 hours | Plasma | nih.gov |

| Carbon Disulfide | 13.3 hours | Breath | nih.gov |

Note: These values represent apparent half-lives and can exhibit significant inter-subject variability.

Conflicting Research Findings on Dithis compound's Direct Metabolism

Research has presented some conflicting perspectives regarding the direct metabolism of the parent dithis compound molecule. While it is widely accepted that dithis compound undergoes rapid reduction to DDTC as a primary step in its biotransformation, some research suggests that the parent drug itself may not be directly metabolized by the human body in the traditional sense of enzymatic breakdown, but rather rapidly converted to active metabolites. pathbank.org

One perspective suggests that dithis compound itself is not metabolized by human enzymes and passes through the liver largely unchanged before being converted to metabolites and excreted. pathbank.org This view posits that the observed biological effects are primarily mediated by the metabolites formed after the initial reduction of dithis compound. pathbank.orgmedworksmedia.com

Conversely, other research emphasizes the rapid reduction of dithis compound to DDTC by endogenous factors immediately upon absorption or entering the bloodstream. pharmgkb.orgacs.org This perspective considers the formation of DDTC as the critical initial metabolic event, from which all further biotransformation pathways diverge. wjpls.orgmdpi.com

These differing viewpoints highlight the complexity of dithis compound's initial metabolic fate and underscore the importance of its rapid conversion to active metabolites like DDTC for its subsequent biotransformation and biological activities in research contexts. medworksmedia.com

Investigational Therapeutic Repurposing and Novel Applications of Disulfiram

Anti-Cancer Research

Preclinical studies have demonstrated the promising anticancer effects of disulfiram (B1670777) across a broad spectrum of human cancers. nih.govmednexus.orgmdpi.com Its potential as an anticancer drug is significantly enhanced when administered in combination with copper. nih.govmdpi.comfrontiersin.org

Efficacy Against Various Malignancies

Dithis compound, especially in combination with copper (DSF/Cu), has shown antitumor effects in numerous cancer types in preclinical settings. nih.govmednexus.orgmdpi.com These include, but are not limited to, glioblastoma (GBM), breast cancer, liver cancer, pancreatic cancer, and melanoma. nih.govmednexus.orgmdpi.commednexus.orgresearchgate.net Studies have indicated that DSF/Cu exhibits cytotoxicity towards cancer cells and can potentially eliminate cancer stem cell populations in various malignancies with minimal toxicity to normal cells. frontiersin.org Furthermore, DSF/Cu has been shown to reverse acquired and hypoxia-induced resistance to conventional anticancer drugs and can potentiate the effects of existing chemotherapies in cancers such as colon, breast, lung, liver, and brain cancers. frontiersin.org

Synergistic Effects with Copper Co-administration

The anticancer mechanism of dithis compound is often described as copper-dependent. nih.govmdpi.comfrontiersin.org Copper plays a crucial role in potentiating the antitumor effects of dithis compound. nih.gov Dithis compound can form a complex with copper ions, known as copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂ or CuET), which is considered the active, potent anticancer ingredient. nih.govmdpi.comfrontiersin.org This complex is able to penetrate cancer cells, which often contain higher levels of copper compared to normal cells. frontiersin.org The formation of this complex and its subsequent actions within the cancer cell are central to the enhanced cytotoxic effects observed with DSF/Cu co-administration. nih.govmdpi.comfrontiersin.org Studies have shown that the cytotoxic effect of dithis compound is maximal when administered with equimolar copper. nih.gov

Molecular Mechanisms of Antitumor Activity

The antitumor activity of dithis compound, particularly in the presence of copper, is mediated through several molecular mechanisms that ultimately lead to cancer cell death. nih.govmdpi.comfrontiersin.org

One of the primary mechanisms by which dithis compound and its copper complex exert their cytotoxic effects is through the induction of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.comfrontiersin.org The reaction between dithis compound, its metabolite diethyldithiocarbamate (DDC), and copper can generate ROS both extracellularly and intracellularly. frontiersin.org Increased levels of intracellular ROS can lead to oxidative stress, DNA damage, and the activation of various cell death signaling pathways, including apoptosis and ferroptosis. nih.govfrontiersin.orgresearchgate.netmdpi.complos.org Studies have shown that DSF/Cu increases cellular ROS levels, which can trigger apoptosis in cancer cells. frontiersin.orgmdpi.com The ROS scavenger N-acetyl-l-cysteine (NAC) has been shown to reverse cellular and lipid ROS levels induced by DSF/Cu, partially abolishing its antitumor activity, suggesting a dominant role for ROS in DSF/Cu-induced cell death. mdpi.com

Dithis compound has also been found to reduce angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. researchgate.netmdpi.com This anti-angiogenic effect is attributed to several factors, including its metal chelating properties and its ability to inhibit enzymes such as Cu/Zn superoxide (B77818) dismutase and matrix metalloproteinases. researchgate.netnih.gov DSF/Cu has been shown to significantly decrease angiogenesis, potentially by inhibiting the hypoxia-inducible factor-1α (HIF-1α)/VEGF signaling cascade and inducing endothelial cell growth arrest and apoptosis. mdpi.com

Dithis compound, particularly in combination with copper, has demonstrated the ability to target cancer stem cells (CSCs). nih.govmednexus.orgmdpi.comfrontiersin.org CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.govmednexus.orgmdpi.commdpi.com DSF/Cu has been shown to eradicate CSC populations in various cancers. frontiersin.org The ability of DSF to target CSCs is linked to mechanisms such as the inhibition of aldehyde dehydrogenase (ALDH) activity, a marker often associated with CSCs. nih.govmednexus.orgfrontiersin.orgmdpi.comdovepress.com DSF/Cu can inhibit the expression of stemness markers and reduce CSC populations. mednexus.org Studies have shown that DSF/Cu inhibits clonogenic survival of glioblastoma CSCs and can reverse chemoresistance in breast cancer cells by targeting pathways like NF-κB. nih.govmednexus.org

Summary of Dithis compound's Anti-Cancer Mechanisms (with Copper)

| Mechanism | Description |

| Induction of Reactive Oxygen Species (ROS) | Generation of ROS leading to oxidative stress, DNA damage, and activation of cell death pathways. nih.govmdpi.comfrontiersin.org |

| Inhibition of Cell Death Signaling Pathways | Activation of pathways like MAPK and induction of apoptosis and ferroptosis. mdpi.complos.org |

| Inhibition of Angiogenesis | Reduction of new blood vessel formation essential for tumor growth. researchgate.netmdpi.com |

| Targeting Cancer Stem Cells (CSCs) | Eradication of CSC populations and inhibition of stemness markers. nih.govmednexus.orgmdpi.comfrontiersin.org |

| Inhibition of Aldehyde Dehydrogenase (ALDH) | Blocking ALDH activity, a marker and functional component of CSCs. nih.govmednexus.orgfrontiersin.orgmdpi.comdovepress.com |

| Inhibition of the Ubiquitin-Proteasome System | Disruption of protein degradation pathways essential for cancer cell survival. nih.govfrontiersin.orgresearchgate.net |

| Inhibition of NF-κB Signaling | Suppression of a pathway involved in inflammation, cell survival, and drug resistance. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov |

Selected Research Findings on Dithis compound Efficacy (with Copper)

| Cancer Type | Observed Effect | Reference(s) |

| Glioblastoma (GBM) | Antitumor effects, targeting of CSCs, enhanced radiosensitivity. nih.govmednexus.orgmdpi.comnih.gov | nih.govmednexus.orgmdpi.comnih.gov |

| Breast Cancer | Antitumor effects, targeting of CSCs, reversal of chemoresistance, induction of immunogenic cell death. nih.govmednexus.orgmdpi.comfrontiersin.orgdovepress.com | nih.govmednexus.orgmdpi.comfrontiersin.orgdovepress.com |

| Pancreatic Cancer | Antitumor effects, radiosensitization. nih.govmednexus.orgmdpi.comfrontiersin.org | nih.govmednexus.orgmdpi.comfrontiersin.org |

| Melanoma | Antitumor effects. nih.govmednexus.orgmdpi.commednexus.orgresearchgate.net | nih.govmednexus.orgmdpi.commednexus.orgresearchgate.net |

| Liver Cancer | Antitumor effects. nih.govmednexus.orgmdpi.com | nih.govmednexus.orgmdpi.com |

| Colon Cancer | Potentiation of anticancer drug effects, reversal of chemoresistance. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Lung Cancer | Potentiation of anticancer drug effects, targeting of CSCs. mdpi.comfrontiersin.orgmdpi.com | mdpi.comfrontiersin.orgmdpi.com |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induction of autophagic cell death, enhanced radiosensitivity. plos.orgdovepress.com | plos.orgdovepress.com |

| Esophageal Cancer | Enhanced antitumor effect with copper nanoparticles. acs.org | acs.org |

| Thyroid Cancer | Inhibition of proliferation and CSC activity. mdpi.com | mdpi.com |

Reversal of Drug Resistance

Drug resistance presents a major challenge in the treatment of various diseases, particularly in oncology. Research indicates that Dithis compound, often in combination with copper, may play a role in reversing or overcoming drug resistance in cancer cells nih.govfrontiersin.orgmdpi.comresearchgate.netmednexus.org.

Dithis compound, particularly as the Dithis compound-copper (DSF/Cu) complex, has been shown to overcome drug resistance by targeting several mechanisms, including the proteasome, epithelial–mesenchymal transition (EMT), P-glycoprotein (P-gp), and cancer stem cell (CSC) activity mdpi.com. Targeting the proteasome with Dithis compound significantly increases the sensitivity of temozolomide-resistant brain tumor-initiating cell variants to temozolomide (B1682018) mdpi.com. EMT, which is associated with resistance to certain anticancer drugs like paclitaxel (B517696), can be inhibited by DSF/Cu, thereby overcoming resistance in prostate and lung cancer cells mdpi.com. DSF/Cu has also been shown to decrease the effects of EMT in breast cancer cells mdpi.com. Cancer cells that overexpress P-gp exhibit multidrug resistance (MDR) to conventional chemotherapy drugs such as doxorubicin (B1662922) and paclitaxel mdpi.com. The active anti-cancer metabolite of Dithis compound, CuET, is not a substrate of P-gp, which may contribute to its retention within drug-resistant cancer cells and increase cell death mdpi.com. The inhibitory effects of DSF/Cu on CSCs also contribute to overcoming drug resistance mdpi.com.

Furthermore, chemoresistance is closely linked to the activation of NF-κB in cancer cells nih.govresearchgate.net. Studies have found that Dithis compound can reverse the chemoresistance of breast cancer cells by targeting the NF-κB pathway in vitro and in vivo, suggesting its potential as an adjuvant strategy for overcoming drug resistance nih.govmednexus.org. Dithis compound has also been shown to increase the sensitivity of pancreatic cancer cells and xenografted nude mice to ionizing radiation by aggravating DNA damage and inducing cell cycle arrest and apoptosis nih.govmednexus.org.

DSF-Cu complex has also been reported to reverse resistance to microtubule inhibitors in Taxol-resistant and vincristine-resistant cells by decreasing the activity of ALDH2 and inhibiting the expression of P-gp frontiersin.org. The DSF-Cu complex was found to be more effective than Dithis compound alone in eliminating multiple myeloma stem cells by inhibiting ALDH activity and suppressing stemness-related transcription factors frontiersin.org.

Modulation of the Immune Microenvironment

The tumor immune microenvironment plays a crucial role in cancer progression and response to therapy. Research suggests that Dithis compound may have the capacity to modulate the immune microenvironment, potentially enhancing anti-tumor immunity nih.govmednexus.orgijbs.comnih.govfrontiersin.orgbmj.com.

Dithis compound has been found to modulate the anti-inflammatory and anti-tumor effects of immune cells and is considered to have potential as an immunomodulatory drug nih.gov. In the context of adaptive immunity, Dithis compound directly activates LCK-mediated TCR signaling, which can induce strong anti-tumor immunity nih.gov.

Studies have demonstrated that Dithis compound can effectively inhibit FROUNT, a chemokine signaling regulator highly expressed in macrophages, by directly binding to specific sites within its chemokine receptor binding domain, thereby obstructing interactions between FROUNT and chemokine receptors nih.gov.

Dithis compound has also been shown to induce immunogenic cell death (ICD), a process where cancer cells become more visible to the immune system, thereby eliciting an anti-tumor immune response nih.gov. In colorectal cancer cells, Dithis compound induced apoptosis and increased the expression of ICD signaling molecules nih.gov. This mechanism suggests that Dithis compound may contribute to anti-tumor effects by modulating the immune system in addition to direct drug action nih.gov.

Furthermore, Dithis compound has been observed to upregulate PD-L1 expression by promoting DNMT1-mediated hypomethylation of IRF7 nih.govfrontiersin.org. In a mouse model of breast cancer, Dithis compound significantly enhanced the efficacy of anti-PD-1 antibody treatment nih.govfrontiersin.org. Analysis of tumor tissue samples from the combination treatment group showed a significant increase in the presence of GZMB+ and CD8+ T cells nih.govfrontiersin.org.

The combination of Dithis compound and copper (DSF/Cu) has been shown to activate the cGAS-STING innate immune signaling pathway in cancer cells by generating reactive oxygen species (ROS) to induce DNA damage and cytosolic dsDNA releases ijbs.com. In vivo administration of DSF/Cu in murine tumor models significantly increased the abundance of tumor-infiltrating lymphocytes and potentiated the anti-tumor response to PD-1 checkpoint blockade ijbs.com.

Anti-Infective Research

Beyond its established use, Dithis compound is being investigated for its potential activity against a variety of infectious pathogens, including fungi, bacteria, viruses, and parasites.

Activity Against Fungal Pathogens (e.g., Candida)

Research indicates that Dithis compound possesses antifungal activity, particularly against Candida species, including Candida albicans and Candida auris bjmu.edu.cnmdpi.complu.mxnih.govresearchgate.net.

A screening of small molecule libraries identified Dithis compound as a potent repositionable antifungal drug, showing significant inhibition of Candida strains with a 50% growth inhibition detected at a low concentration bjmu.edu.cnplu.mxnih.gov. Dithis compound also demonstrated antifungal activity against biofilm formation of Candida strains bjmu.edu.cnplu.mxnih.gov. Observations using scanning electron microscopy and confocal laser scanning microscopy confirmed the destruction of biofilm architecture and changes in biofilm morphology after exposure to Dithis compound bjmu.edu.cnplu.mxnih.gov.

The antifungal activity of Dithis compound may be attributed to its ability to chelate copper, which can alter metabolic pathways in fungal cells, and its affinity for the thiol groups of cysteine residues in various cellular targets mdpi.com. Dithis compound may also inhibit the activities of ABC drug transport proteins, which are associated with antifungal resistance mdpi.comresearchgate.net. It has been noted that Dithis compound is a potent modulator of Cdr1p, an ABC transporter that plays a key role in azole resistance in C. albicans mdpi.com.

While copper addition can enhance the inhibition of Dithis compound-treated Candida cultures, it was unexpectedly found to nullify the fungicidal activity of Dithis compound despite reducing the minimum inhibitory concentrations (MICs) researchgate.net.

Efficacy in Bacterial Infections (e.g., Mycobacterium tuberculosis, Borrelia burgdorferi)

Studies have explored the efficacy of Dithis compound against bacterial pathogens, including Mycobacterium tuberculosis and Borrelia burgdorferi mdpi.comfrontiersin.orgacs.orgnih.govasm.orgdanielcameronmd.comprojectlyme.orgnih.govilads.orgcarnegiescience.edu.

Mycobacterium tuberculosis

Dithis compound and its metabolite diethyldithiocarbamate (DDTC) have shown potent inhibition of both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (TB) in vitro mdpi.comnih.gov. In vitro studies have revealed potent inhibition with MICs in the range of 0.78–1.56 μg/mL for Dithis compound and 1.56–6.25 μg/mL for DDTC against drug-sensitive and drug-resistant TB mdpi.com. In a mouse model of chronic TB, treatment with Dithis compound resulted in significant reductions in bacterial load in the spleen and lungs mdpi.com.

The Dithis compound-copper complex has been shown to be bactericidal against both replicating and nonreplicating M. tuberculosis cells nih.gov. Dithis compound exhibited strong, copper-dependent inhibitory effects on various mycobacterial strains, including M. smegmatis, M. tuberculosis mc26230, and M. tuberculosis H37Rv, at submicromolar concentrations nih.gov. The activity was observed at stoichiometrically equal concentrations of Dithis compound and copper, indicating a synergistic interaction nih.gov.

While studies suggest that the chelation of the zinc ion cofactor by DDTC inhibits proper enzymatic function, it has not been definitively established that this inhibition directly causes bacterial cell death mdpi.com. Some researchers argue that Dithis compound should not be considered a monotherapy for TB but could potentially be used alongside other agents as an "antimicrobial enhancer" for synergistic effects mdpi.com.

Borrelia burgdorferi

In vitro studies have reported that Dithis compound is effective in killing Borrelia burgdorferi, the causative agent of Lyme disease frontiersin.orgdanielcameronmd.comprojectlyme.orgcarnegiescience.edu. A screening of over 4000 FDA-approved compounds identified Dithis compound as a highly effective bactericidal compound against stationary-phase B. burgdorferi sensu stricto, showing significant inhibition of metabolic activity frontiersin.org.

A mouse study found that treatment with Dithis compound led to the reduction or clearance of Borrelia from most tissues frontiersin.org. In another study using a mouse model, treatment with Dithis compound eliminated B. burgdorferi sensu stricto completely from the hearts and urinary bladder carnegiescience.edu. Dithis compound-treated mice also showed reduced expression of inflammatory markers and were protected from histopathology and cardiac organ damage carnegiescience.edu.

Retrospective reviews of clinical experience with Dithis compound in patients with persistent symptoms despite prior antibiotic treatment for Lyme disease suggest that a majority of patients reported a net benefit in their symptoms ilads.org. Some patients who completed high-dose therapy experienced an "enduring remission" ilads.org.

Anti-Parasitic Activity (e.g., Giardia)

Dithis compound has demonstrated anti-parasitic activity, including efficacy against Giardia, a protozoan parasite that infects the intestines mdpi.comdovepress.comresearchgate.netnih.govasm.org.

Prior to its use in alcohol aversion therapy, Dithis compound was noted for its antiparasitic properties, with early research identifying its ability to kill intestinal worms mdpi.com. Dithis compound has shown both in vitro and in vivo activity against Giardia mdpi.com. Screening of FDA-approved compounds identified Dithis compound as highly effective against Giardia trophozoites mdpi.com.

Further investigation determined that Dithis compound potently inhibits carbamate (B1207046) kinase, an enzyme essential for Giardia ATP synthesis, through the covalent modification of the enzyme's cysteine group mdpi.comdovepress.com. Dithis compound may also inactivate Giardia lamblia triosephosphate isomerase (GlTIM), a key glycolytic enzyme, by covalent and selective thiocarbamoylation of specific cysteine residues dovepress.comnih.gov. This suggests that Dithis compound may exert its anti-parasitic effect through multiple molecular targets nih.gov.

In vivo mouse experiments have shown the efficacy of Dithis compound to be comparable to metronidazole, with the elimination of nearly all trophozoites following treatment mdpi.com. Dithis compound has also been demonstrated to be more active against metronidazole-resistant Giardia strains researchgate.netnih.gov.

Antiviral Potential (e.g., HIV, SARS-CoV-2)

The antiviral potential of Dithis compound has been explored against various viruses, including HIV and SARS-CoV-2 nih.govmdpi.comnih.govaidsmap.comresearchgate.netmedrxiv.orgresearchgate.netnih.govresearchgate.netnatap.orgcjic.com.cn.

HIV

Prior to the development of antiretroviral therapy, Dithis compound and its metabolite DDTC were considered agents of interest in the treatment of HIV mdpi.com. Dithis compound has been investigated for its potential to reactivate latent HIV-infected cells, which could then be targeted by existing antiretroviral therapies mdpi.comaidsmap.comresearchgate.netnatap.org. The proposed mechanism involves Dithis compound's inhibition of phosphatase and tensin homolog (PTEN), which in turn activates a signaling pathway leading to the activation of HIV transcription and the reactivation of latent cells mdpi.comresearchgate.net.

Studies have shown that Dithis compound can reactivate latent HIV-1 expression in a dose-dependent manner natap.org. However, some studies have indicated limitations, such as toxicity to CD8+ T cells from patients on antiretroviral therapy mdpi.com. Clinical trials to date have not consistently reported a decrease in latently infected cells in HIV patients mdpi.com.

SARS-CoV-2

Dithis compound has demonstrated potential as a SARS-CoV-2 replication inhibitor nih.govresearchgate.netnih.gov. It is currently under evaluation in clinical trials for the treatment of COVID-19 nih.govresearchgate.netnih.gov.

Dithis compound has been shown to target multiple SARS-CoV-2 non-structural proteins to inhibit viral polyprotein cleavage and RNA replication nih.govresearchgate.netnih.gov. Molecular and cellular biology assays have demonstrated that Dithis compound can interrupt the binding of the viral spike protein to its receptor ACE2, thereby blocking viral entry into host cells nih.govresearchgate.netnih.gov. Studies using viral pseudo-particles of SARS-CoV-2 have shown that Dithis compound potently blocks viral entry against different variants nih.govresearchgate.netnih.gov. Molecular docking has provided insights into how Dithis compound may hinder the binding between ACE2 and wild-type or mutated spike proteins nih.govresearchgate.netnih.gov.

In addition to inhibiting viral entry and replication, the potential antiviral effects of Dithis compound against SARS-CoV-2 may also involve a reduction of hyperinflammation in host cells and inhibition of virus-encoded proteases researchgate.netmedrxiv.org. Dithis compound has been reported to inhibit the ATPase activity of nsp13 and the exoribonuclease activity of nsp14 of SARS-CoV-2 via its Zn2+-ejector function medrxiv.org. Observational studies have suggested that Dithis compound use is associated with a lower risk of SARS-CoV-2 infection researchgate.netmedrxiv.org.

Neurological and Psychiatric Research

Dithis compound's potential in addressing neurological and psychiatric conditions is an active area of investigation, with studies exploring its utility in substance use disorders beyond alcohol, neurodegenerative diseases, and anxiety.

Applications in Substance Use Disorders Beyond Alcohol (e.g., Cocaine Dependence, Methamphetamine Dependence)

Research suggests a potential role for dithis compound in the treatment of substance use disorders other than alcohol dependence, particularly cocaine and methamphetamine dependence. Clinical trials have explored its efficacy in reducing cocaine use. Some studies have found that treatment with dithis compound, often at a dose of 250 mg/d, can decrease cocaine use in individuals with cocaine dependence. plos.orgnih.gov A double-blind pilot study involving patients with crack cocaine dependence showed that 87% of subjects in the dithis compound group were drug-free after 60 days, compared to 47% in the control group. Dithis compound also reduced the dose and frequency of crack cocaine use by more than 50% in this study. mdpi.com In a small study of patients undergoing buprenorphine maintenance treatment for opioid use disorder, dithis compound was found to increase abstinence from cocaine use compared to placebo. nih.govmdpi.com Similarly, a clinical trial reported a significant decrease in cocaine-positive urine samples in cocaine- and opioid-dependent patients receiving methadone maintenance treatment when treated with dithis compound daily compared to placebo. mdpi.com

The mechanism by which dithis compound may exert effects in cocaine dependence is not fully clear, but one theory proposes that it inhibits the enzyme dopamine (B1211576) β-hydroxylase (DBH), which converts dopamine to norepinephrine (B1679862). plos.orgjwatch.orgnih.gov This inhibition could lead to increased levels of dopamine in the brain, potentially reducing cocaine craving and impulsivity. jwatch.org However, some studies have yielded inconsistent results, with one well-controlled study finding that lower doses of dithis compound (62.5 and 125 mg/d) increased cocaine use. plos.org The impact of dithis compound on the reinforcing effects of cocaine may depend on the dose relative to body weight. plos.org

For methamphetamine dependence, research is being conducted to examine the safety and potential effectiveness of dithis compound. clinicaltrials.eu Given the similarities in the mechanisms of action between cocaine and amphetamines, it has been suggested that dithis compound, found useful in treating cocaine problems, may also be beneficial for patients with methamphetamine problems. addictionmedicinepractice.com

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

Dithis compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Early research suggests that dithis compound might have neuroprotective effects in AD. clinicaltrials.eu Studies have identified dithis compound as a compound that can enhance the expression of ADAM10, a metalloproteinase involved in the non-amyloidogenic processing of amyloid precursor protein (APP). nih.govdntb.gov.ua This process results in the secretion of a neuroprotective APP cleavage product (sAPP-alpha) and prevents the formation of amyloid-beta (Aβ) peptides, which are key hallmarks of AD. nih.govdntb.gov.ua In vitro studies have shown that dithis compound increased ADAM10 production and sAPP-alpha in human neuronal cells and also prevented Aβ aggregation in a dose-dependent manner. nih.govdntb.gov.uanih.gov Acute dithis compound treatment in Alzheimer's model mice induced ADAM10 expression, reduced plaque burden in the dentate gyrus, and ameliorated behavioral deficits. nih.govdntb.gov.uanih.gov Dithis compound has also been shown to inhibit Tau-kinase GSK3beta in vitro, which might affect Tau protein modification. nih.govresearchgate.net

In the context of Parkinson's disease, research indicates that dithis compound may ameliorate pathology in mouse models. pnas.orgpnas.org Toll-like receptor 4 (TLR4)-mediated inflammation is implicated in the pathogenesis of PD. pnas.orgpnas.org Dithis compound has been shown to inhibit TLR4 signaling by modifying a cysteine residue of MD-2, a critical cofactor of TLR4. pnas.orgpnas.org In an aggressive mouse model of PD, dithis compound suppressed neuroinflammation, reduced dopaminergic neuron loss, and restored motor function. pnas.orgpnas.org However, it is important to note that epidemiological studies have suggested an association between dithis compound dispensing and an increased risk of parkinsonism. researchgate.netnih.gov A large Italian cohort study found that exposure to dithis compound was associated with a three-fold increased risk of parkinsonism, which remained significant after adjusting for neuroleptic use. researchgate.netnih.gov

Investigation of Anxiolytic-like Effects

Dithis compound has been investigated for potential anxiolytic-like effects. Evidence suggesting this possibility has emerged over the years, with early reports indicating that dithis compound produced anti-anxiety effects in chronic alcoholics diagnosed as anxious. karger.com An outpatient study also reported that dithis compound reduced both anxiety and depression in chronic alcoholics compared to placebo or vitamins. karger.com

More recent studies in rodents have explored the mechanisms behind these potential effects. Research indicates that dithis compound can reduce anxiety levels in rodents without causing the adverse effects associated with some other anxiolytic drugs. tus.ac.jpneurosciencenews.commedscape.compharmacytimes.com Dithis compound has been shown to inhibit the cytoplasmic protein FROUNT, which is involved in controlling the migration of certain immune cells and is linked to the regulation of emotional behaviors in rodents through chemokine receptor signaling pathways (CCR2 and CCR5). tus.ac.jpneurosciencenews.commedscape.com By inhibiting FROUNT, dithis compound may suppress presynaptic glutamatergic transmission in the brain, leading to reduced extracellular glutamate (B1630785) levels, which have been associated with increased anxiety in mice. tus.ac.jpneurosciencenews.commedscape.com In elevated plus-maze tests in mice, dithis compound significantly increased the time spent in the open arms, indicating reduced anxiety. tus.ac.jpneurosciencenews.commedscape.com This effect was comparable to that observed with diazepam, a known anxiolytic. tus.ac.jpmedscape.com Unlike diazepam, dithis compound did not cause sedation, amnesia, or coordination impairment in these rodent studies. neurosciencenews.commedscape.compharmacytimes.com

Anti-Inflammatory and Metabolic Research

Dithis compound's anti-inflammatory and metabolic effects are also under investigation, with studies exploring its mechanisms and potential in various inflammatory conditions.

Mechanisms of Anti-Inflammatory Effects (e.g., Pyroptosis Inhibition, ROS Modulation)

Dithis compound has been found to decrease inflammation through multiple mechanisms. mdpi.com One key mechanism involves the inhibition of pyroptosis, a form of programmed inflammatory cell death. mdpi.comresearchgate.netnih.govmednexus.orgresearchgate.net Dithis compound can inhibit pyroptosis by blocking gasdermin D (GSDMD) pore formation. mednexus.orgresearchgate.net Studies have shown that dithis compound can covalently modify GSDMD or inactivate the NLRP3 inflammasome, both of which are involved in the pyroptosis process. researchgate.netnih.gov In murine models of acute pancreatitis, dithis compound alleviated inflammation via the inhibition of pyroptosis, and this effect extended to the improvement of associated lung injury. mdpi.com Dithis compound notably decreased GSDMD expression in the endoplasmic reticulum of murine pancreatic cells. mdpi.com In a rat model of unilateral ureteral obstruction, dithis compound pretreatment significantly inhibited pyroptosis via the inhibition of GSDMD cleavage and prevented the development of renal fibrosis. mdpi.com

Dithis compound also influences intracellular reactive oxygen species (ROS) production, exhibiting dual effects. researchgate.netnih.gov While the chelation reaction between its metabolite, diethyldithiocarbamate (DDTC), and metal ions is thought to trigger the release of ROS, some studies have also identified antioxidant properties of dithis compound that can protect against the generation or dissemination of ROS, potentially reducing inflammation. mdpi.com Thiol compounds like dithis compound are capable of scavenging oxygen radicals. mdpi.com

Furthermore, dithis compound has been shown to inhibit the NF-κB pathway, a transcription factor activated by inflammatory cytokines and ROS that initiates signaling pathways in response to pathogens. mdpi.com Although the exact mechanism is debated, studies indicate that dithis compound or its derivatives can inhibit this pathway. mdpi.com

Potential in Specific Inflammatory Conditions (e.g., Inflammatory Bowel Disease, Uveitis, Osteoarthritis)

The anti-inflammatory effects of dithis compound are being explored for their potential application in specific inflammatory conditions. These include inflammatory bowel disease (IBD), uveitis, and osteoarthritis. researchgate.netnih.gov

In the context of IBD, studies suggest that dithis compound may be beneficial. Research in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC), a form of IBD, showed that dithis compound, particularly when combined with Cu2+, significantly reversed symptoms such as weight loss, disease activity index score, and colon length shortening. nih.gov This combination also inhibited colonic macrophage activation by blocking the NF-κB pathway, reducing the secretion of pro-inflammatory cytokines like IL-1β, and decreasing IL-17 secretion by CD4+ T cells. nih.gov The treatment also protected the intestinal barrier and improved intestinal microecology in these mice. nih.gov Dithis compound appeared to influence the reduction of malondialdehyde levels in the colonic tissues of rats with colitis. researchgate.net

Dithis compound's potential in uveitis and osteoarthritis is also under investigation based on its anti-inflammatory properties and mechanisms, including pyroptosis inhibition and ROS modulation. researchgate.netnih.gov

Data Table: Summary of Investigational Applications and Mechanisms

| Application Area | Specific Conditions | Key Research Findings | Proposed Mechanisms |

| Substance Use Disorders Beyond Alcohol | Cocaine Dependence, Methamphetamine Dependence | Reduced cocaine use in clinical trials; decreased cocaine-positive urine samples; reduced crack cocaine use dose and frequency in pilot study. plos.orgnih.govmdpi.com Research ongoing for methamphetamine dependence. clinicaltrials.eu | Inhibition of dopamine β-hydroxylase (DBH) leading to increased dopamine levels. plos.orgjwatch.orgnih.gov |

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Enhanced ADAM10 expression, prevented Aβ aggregation, reduced plaque burden, ameliorated behavioral deficits in AD models. nih.govdntb.gov.uanih.gov Suppressed neuroinflammation, reduced neuron loss, restored motor function in PD models. pnas.orgpnas.org | ADAM10 enhancement, Aβ aggregation inhibition, GSK3beta inhibition in AD. nih.govdntb.gov.uanih.govresearchgate.net TLR4 signaling inhibition in PD. pnas.orgpnas.org |

| Anxiolytic-like Effects | Anxiety | Reduced anxiety levels in rodents; increased time in open arms in elevated plus-maze tests. tus.ac.jpneurosciencenews.commedscape.compharmacytimes.com Effect comparable to diazepam without sedation, amnesia, or coordination impairment. neurosciencenews.commedscape.compharmacytimes.com | Inhibition of FROUNT protein and chemokine signaling pathways; suppression of presynaptic glutamatergic transmission. tus.ac.jpneurosciencenews.commedscape.com |

| Anti-Inflammatory Research | Inflammatory Bowel Disease, Uveitis, Osteoarthritis | Alleviated inflammation and improved symptoms in mouse models of ulcerative colitis; inhibited macrophage activation, reduced pro-inflammatory cytokines. nih.gov Potential in uveitis and osteoarthritis being explored. researchgate.netnih.gov | Pyroptosis inhibition (blocking GSDMD pore formation, inactivating NLRP3 inflammasome), ROS modulation, NF-κB pathway inhibition. mdpi.comresearchgate.netnih.govmednexus.orgresearchgate.net |

It appears there might be a slight misunderstanding regarding the chemical compound. The outline points you provided, specifically concerning metabolic dysfunctions/obesity, antiresorptive properties/osteoclast differentiation, and nephroprotective effects/renal fibrosis, are primarily associated with the research on Dithis compound (PubChem CID 3117), not this compound (PubChem CID 7215).

This compound (monothis compound) is primarily known and used as an ectoparasiticide for the treatment of scabies wikipedia.org1mg.com. While it is structurally related to Dithis compound and can cause a similar reaction with alcohol wikipedia.org, there is limited to no scientific literature available in the provided search results or general scientific databases that details its investigational therapeutic repurposing in the specific areas of metabolic dysfunctions, obesity, antiresorptive properties, osteoclast differentiation, nephroprotective effects, or renal fibrosis.

The research findings and data points relevant to your outline are consistently linked to Dithis compound in the scientific literature nih.govnih.govresearchgate.netnews-medical.netmedicalnewstoday.comnih.govmdpi.comnih.govresearchgate.netnih.govplos.orgnih.gov.

To generate a thorough, informative, and scientifically accurate article based on the provided outline and available research, it would be necessary to focus on Dithis compound .

Would you like me to proceed with generating the article focusing on the investigational therapeutic repurposing and novel applications of Dithis compound according to the outline you provided?

Preclinical and in Vitro Research Methodologies and Findings

In Vitro Enzyme Inhibition Assays

In vitro studies have investigated Sulfiram's capacity to inhibit enzyme activity. Research indicates that this compound is a weak inhibitor of aldehyde dehydrogenase (ALDH) in vitro. nih.gov However, upon exposure to fluorescent room light, this compound readily photoconverts to dithis compound (B1670777), a potent ALDH inhibitor. nih.gov This photoconversion and subsequent formation of dithis compound correlate with an increase in ALDH inhibition observed in vitro. nih.gov

Dithis compound, the related compound, is a known irreversible inhibitor of ALDH2. jst.go.jpnih.gov This inhibition blocks the metabolism of acetaldehyde (B116499), leading to its accumulation. jst.go.jp Beyond ALDH, dithis compound and its metabolite, diethyldithiocarbamate (B1195824) (DDTC), have been shown to inhibit other enzymes. For instance, they can inhibit dopamine-β-hydroxylase, an enzyme involved in catecholamine synthesis. frontiersin.org Dithis compound can also inhibit glyceraldehyde-3-phosphate dehydrogenase, Fructose-1,6-diphosphate dehydrogenase, and succinic dehydrogenase, key enzymes in mitochondrial respiratory metabolism, and interfere with oxidative phosphorylation by blocking NAD+-dependent mitochondrial oxygen consumption. frontiersin.org

Cell Culture Models for Mechanistic Elucidation

Cell culture models are extensively used to elucidate the mechanisms of this compound and its related compound, dithis compound, at a cellular level. Studies using various cancer cell lines have demonstrated the anti-cancer effects of dithis compound, often in a copper-dependent manner. frontiersin.orgplos.org For example, dithis compound combined with copper (DSF/Cu) significantly inhibited head and neck squamous cell carcinoma (HNSCC) cell lines. plos.org This inhibitory effect was found to involve the formation of reactive oxygen species (ROS) and the downregulation of Akt signaling. plos.org Dithis compound/Cu has also been shown to induce cytotoxicity in hypoxic non-small cell lung cancer (NSCLC) cells and inhibit sphere reformation in these cells. openrepository.com The mechanisms include the inhibition of NF-κB activity and the abolishment of the cancer stem cell population. openrepository.com